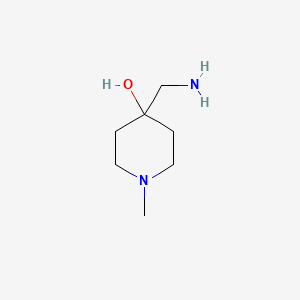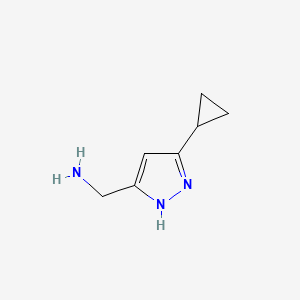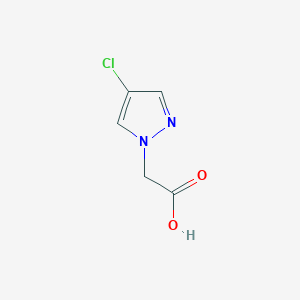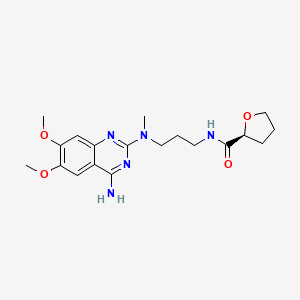
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, also known as SBDP, is an organic compound that is used in various scientific applications. It is a type of amino acid that is synthesized through a reaction between tert-butyl isocyanate and 3-(3,4-dimethoxyphenyl)propanoic acid. This compound has been found to be useful in numerous research applications due to its unique properties. It has been used in a variety of biochemical and physiological experiments, as well as in laboratory settings.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Optically Pure Derivatives
The compound has been used to prepare optically pure derivatives like (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. This involves a Pictet-Spengler ring closure of an optically pure precursor without significant racemization and the development of an asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Synthesis of Pyrrolo[2,1-a]isoquinolines
It has been employed in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, indicating its utility in complex molecular syntheses (Garcia et al., 2006).
Asymmetric Hydrogenation
This compound is involved in the asymmetric hydrogenation of enamines for the preparation of beta-amino acid pharmacophores. This process includes the synthesis of related compounds with high enantiomeric excess, indicating its significance in stereoselective synthesis (Kubryk & Hansen, 2006).
Biotin Synthesis Intermediate
It is used as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This showcases its importance in the synthesis of biologically significant compounds (Qin et al., 2014).
Catalysis and Protecting Groups
It's involved in N-tert-butoxycarbonylation of amines, highlighting its role in the protection of amine groups during chemical synthesis (Heydari et al., 2007).
Synthesis of Antimicrobial Agents
The compound is used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives showing antimicrobial activities, demonstrating its potential in pharmaceutical research (Pund et al., 2020).
Building Blocks for Polyamides
It acts as a precursor for chiral monomers in the synthesis of AABB-type stereoregular polyamides, indicating its role in the development of advanced polymers (Gómez et al., 2003).
Polyacetylene Synthesis
It's used in the synthesis of amino acid-derived acetylene monomers for the polymerization and study of properties of polymers, showcasing its application in material science (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEVPXYRCVCOIV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426603 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-84-5 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)










